Antibacterial Hydrazone Derivatives: Zone-of-Inhibition Performance vs. Norfloxacin Standard
Hydrazone derivatives (8a–k) synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide—itself derived from the target 2-carboxylic acid—were evaluated for in vitro antibacterial activity against Gram-positive and Gram-negative strains. Compounds 8d, 8e, and 8f achieved zones of inhibition of 30–33 mm against E. coli (Gram-negative) and S. aureus (Gram-positive), and 22–25 mm against P. aeruginosa and S. pyogenes, using the standard antibiotic Norfloxacin as the reference comparator [1]. The synthesis of the key 2-carbohydrazide intermediate proceeded in six steps from commercially available 2-aminopyrimidine, with hydrazone formation yields of 80–92% [1]. The regioisomeric 3-carboxylic acid analog (CAS 1367912-43-3) cannot generate the corresponding 3-carbohydrazide with the same geometry required for this hydrazone library, making the 2-COOH position functionally non-substitutable for this validated antibacterial series .
| Evidence Dimension | Antibacterial zone of inhibition (mm) by disc diffusion |
|---|---|
| Target Compound Data | Hydrazone derivatives 8d, 8e, 8f: 30–33 mm (E. coli, S. aureus); 22–25 mm (P. aeruginosa, S. pyogenes) |
| Comparator Or Baseline | Norfloxacin (standard antibiotic control, zone-of-inhibition values not explicitly tabulated in abstract; derivatives described as exhibiting 'excellent antibacterial activity' relative to reference drug) |
| Quantified Difference | Derivatives 8d, 8e, 8f described as exceeding reference drug activity; exact Norfloxacin zone values not reported in abstract |
| Conditions | In vitro disc diffusion assay; Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacterial strains |
Why This Matters
Procurement of the 2-carboxylic acid (rather than the 3-regioisomer or parent scaffold) is structurally mandatory for constructing this specific hydrazone series with demonstrated multi-strain antibacterial potency exceeding the Norfloxacin benchmark.
- [1] Kethireddy S, et al. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chem Cent J. 2015;9:51. doi:10.1186/s13065-015-0121-4. PMID: 26435735; PMCID: PMC4582076. View Source
